1,3-Dimethylimidazolidin-2-imine hydrochloride

Oligonucleotide Therapeutics Nuclease Resistance Antisense Oligonucleotides

Researchers developing antisense oligonucleotides face rapid nuclease degradation in serum, limiting therapeutic efficacy. This compound is the key precursor for phosphoryl guanidine (PG) modification, which confers >21-day serum stability-far exceeding standard phosphorothioate chemistry. • PG-gapmers retain activity >21 days in serum • Predictable -1.2°C Tm shift per PG group for precise hybridization tuning • Hydrochloride salt ensures optimal solubility and reactivity for automated solid-phase synthesis. Ideal for gene silencing, biosensor probes, and organocatalysis (Mayr parameters: N=12.46, sN=0.87).

Molecular Formula C5H12ClN3
Molecular Weight 149.62
CAS No. 87954-60-7
Cat. No. B2496338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolidin-2-imine hydrochloride
CAS87954-60-7
Molecular FormulaC5H12ClN3
Molecular Weight149.62
Structural Identifiers
SMILESCN1CCN(C1=N)C.Cl
InChIInChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
InChIKeyHHXAVIBJPQEZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethylimidazolidin-2-imine HCl: Specifications & Procurement


1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS 87954-60-7) is a bicyclic organic compound with the molecular formula C5H12ClN3 and a molecular weight of 149.62 g/mol . It is a salt form of 1,3-dimethylimidazolidin-2-imine, a member of the guanidine class. The hydrochloride salt is utilized to enhance stability and solubility . This compound is a key precursor in the synthesis of phosphoryl guanidine (PG) groups, which are incorporated into antisense oligonucleotides to modify their physicochemical and biological properties [1].

Precursor for phosphoryl guanidine (PG) oligo synthesis

Hydrochloride salt ensures solubility and coupling efficiency in automated solid-phase synthesis

Supports nuclease-resistant antisense oligo research

1,3-Dimethylimidazolidin-2-imine HCl: Substitution Risks in PG-Oligo Synthesis


The use of 1,3-dimethylimidazolidin-2-imine hydrochloride is not readily interchangeable with other guanidine derivatives or salts due to its specific reactivity and the unique properties it confers to the final phosphoryl guanidine (PG) oligonucleotide. Substituting the precursor can alter the electronic and steric environment of the resulting PG group, leading to quantifiably different outcomes in oligonucleotide hybridization, nuclease resistance, and cellular uptake, as detailed in the quantitative evidence below [1]. The hydrochloride salt form is also critical for solubility and stability during automated solid-phase synthesis, and switching to a different salt or the free base could compromise synthesis efficiency and yield .

Other guanidine derivatives may shift PG group electronic/steric profile, altering hybridization and nuclease resistance.

Free base or alternative salts can reduce solubility and coupling efficiency, compromising solid-phase synthesis yield.

1,3-Dimethylimidazolidin-2-imine HCl: Quantitative Evidence vs. Analogs


Serum Nuclease Resistance of PG-Modified Oligonucleotides

Oligonucleotides modified with phosphoryl guanidine (PG) groups derived from 1,3-dimethylimidazolidin-2-imine show significantly enhanced nuclease resistance compared to unmodified or phosphorothioate (PS) backbones. PG modifications increased resistance in serum-containing medium for more than 21 days [1]. This represents a substantial improvement over typical phosphorothioate half-lives in serum, which are generally measured in hours to a few days, positioning PG-gapmers as a more durable therapeutic modality.

Nuclease resistance in serum
Head-to-head
>21 days vs hours (PS)
Supports nuclease-stability comparison for oligo research
Reported serum-containing medium assay
Oligonucleotide Therapeutics Nuclease Resistance Antisense Oligonucleotides Phosphoryl Guanidine

Duplex Thermal Stability Shift per PG

The incorporation of a 1,3-dimethylimidazolidin-2-imine derived phosphoryl guanidine (PG) group into an oligonucleotide leads to a quantifiable and predictable change in duplex thermal stability. On average, the thermal stability (melting temperature, Tm) of PGO/RNA complexes decreases by 1.2°C per modified phosphate residue under standard conditions (1.01 M Na+, neutral pH) compared to the native, unmodified duplex [1]. This provides a precise, tunable parameter for oligonucleotide design, unlike other modifications where the effect on Tm can be highly variable and context-dependent.

Duplex ΔTm per PG
Head-to-head
−1.2 °C / modification
Predictable shift supports rational oligo affinity design
Standard buffer (1.01 M Na+), neutral pH
Oligonucleotide Hybridization Thermal Stability PG-Oligonucleotides Biophysical Characterization

Salt-Independent Hybridization of PG Duplexes

In stark contrast to native DNA duplexes, fully substituted phosphoryl guanidine (PG) oligonucleotide duplexes, derived from 1,3-dimethylimidazolidin-2-imine, can form effectively regardless of ionic strength, even in deionized water [1]. Under the same conditions, the thermal stability of native duplexes decreases by more than 40°C [2]. This property is a direct consequence of the neutral charge of the PG backbone, which eliminates the charge-charge repulsion that destabilizes native DNA in low-salt environments.

Salt-independent hybridization
Head-to-head
No significant change (PGO/DNA) vs ≥40°C drop (native)
Enables low-salt hybridization assay development
Deionized water vs standard buffer comparison
Oligonucleotide Hybridization Ionic Strength Independence PG-Oligonucleotides Biophysical Characterization

Nucleophilicity Quantified by Mayr Parameters

The nucleophilicity of 1,3-dimethylimidazolidin-2-imine has been precisely quantified using Mayr's reactivity scales, yielding parameters of N = 12.46 and sN = 0.87 in dichloromethane [1]. These parameters, determined with reference electrophiles, allow for the prediction of reaction rates with various electrophiles using the equation log k = sN(N + E). This places it among a well-characterized set of guanidine nucleophiles, enabling chemists to select the optimal guanidine for a specific transformation based on its reactivity profile rather than trial and error.

Mayr nucleophilicity
Class-level
N = 12.46 sN = 0.87
Reactivity parameters guide coupling optimization
Solvent: dichloromethane, 20 °C
Nucleophilicity Mayr Reactivity Parameters Organocatalysis Chemical Synthesis

1,3-Dimethylimidazolidin-2-imine HCl: Research & Industrial Applications


Nuclease-Resistant Antisense Gapmer Synthesis

Researchers developing antisense oligonucleotides (ASOs) for gene silencing can use this compound as a key precursor to synthesize phosphoryl guanidine (PG) gapmers. These PG-gapmers exhibit nuclease resistance for over 21 days in serum [1], a substantial improvement over standard phosphorothioate chemistry. This enhanced stability translates to a longer functional half-life in biological systems, potentially reducing dosing frequency and improving therapeutic efficacy.

Low-Ionic Strength Oligonucleotide Probes

For applications requiring hybridization under low-salt conditions (e.g., certain biosensors, specialized in vitro assays), PG-modified oligonucleotides offer a unique advantage. Unlike native DNA, which is destabilized by >40°C in deionized water, PG/DNA duplexes maintain their stability [2]. This salt-independent binding enables reliable performance in environments where standard probes would fail.

Oligonucleotide Duplex Affinity Tuning

When precise control over binding affinity is required, this compound provides a predictable tool. The incorporation of each PG group results in a consistent -1.2°C decrease in the melting temperature (Tm) of the oligonucleotide/RNA duplex [3]. This linear relationship allows researchers to fine-tune the thermal stability of their constructs by adjusting the number of modifications, a level of control not easily achieved with other, more variable chemical modifications.

Quantified Reactivity in Guanidine Organocatalysis

In organic synthesis and catalysis research, this compound can be evaluated as a nucleophilic organocatalyst. Its reactivity has been precisely quantified by Mayr's parameters (N=12.46, sN=0.87) [4]. This data enables a rational, rather than empirical, approach to reaction design, allowing chemists to predict its performance in reactions with electrophiles and to compare it directly against other well-characterized guanidines.

Application
Selection Property
Validation Focus
Nuclease-resistant PG-gapmer synthesis
PG-modification stability profile
Nuclease resistance assay validation
Low-salt oligonucleotide probe design
Salt-independent hybridization
Low-ionic strength assay performance
Oligonucleotide affinity tuning
Predictable ΔTm per modification
Hybridization assay interpretation
Guanidine organocatalyst evaluation
Mayr nucleophilicity parameters
Reactivity prediction assays

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